molecular formula C13H22N4O2 B7019015 N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide

N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B7019015
M. Wt: 266.34 g/mol
InChI Key: JOGXGIBJDBUVCM-UHFFFAOYSA-N
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Description

N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-10-8-17(9-11(2)19-10)5-3-4-14-13(18)12-6-15-16-7-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXGIBJDBUVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCNC(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

    Alkylation: The morpholine derivative is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Pyrazole Formation: The alkylated morpholine is reacted with hydrazine and an appropriate β-diketone to form the pyrazole ring.

    Amidation: Finally, the pyrazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide: This compound shares the morpholine and propyl groups but differs in the presence of a benzenesulfonamide moiety.

    N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide: Similar to the target compound but with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

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